3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate
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Overview
Description
3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate is an organic compound with a complex structure that includes both phenyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate typically involves the reaction of 3-Phenyl-2-propyn-1-ol with phenylprop-2-ynoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amines)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, substituted phenyl compounds
Scientific Research Applications
3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2-propyn-1-ol
- Phenylprop-2-ynoic acid
- 1-Phenyl-1-propyn-3-ol
Uniqueness
3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate is unique due to its dual phenyl and propynyl groups, which confer distinct chemical properties.
Properties
CAS No. |
13061-75-1 |
---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-phenylprop-2-ynyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C18H12O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,15H2 |
InChI Key |
TWDDBAJUPAJTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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